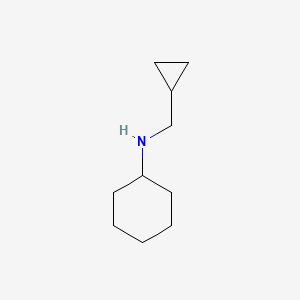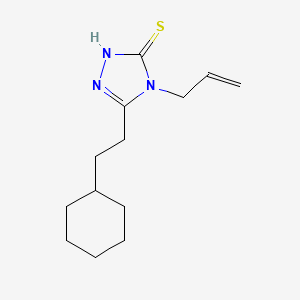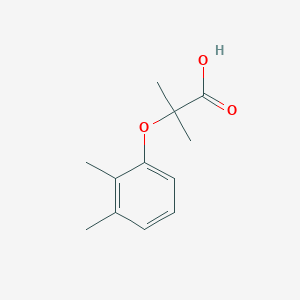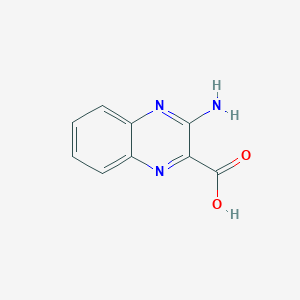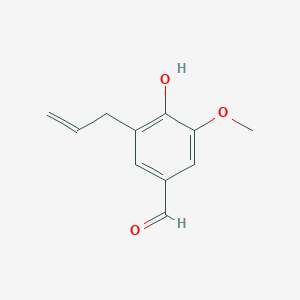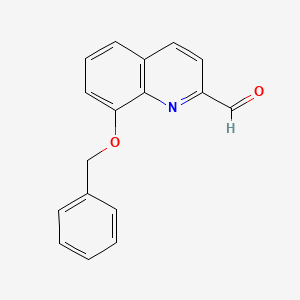amine CAS No. 3241-00-7](/img/structure/B1270993.png)
[(4-Methoxyphenyl)methyl](2-phenylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound can be synthesized via the Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis
The compound consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The compound is a valuable building block in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.538 (lit.) . It has a boiling point of 138-140 °C/20 mmHg (lit.), 254-256 °C and a density of 1.031 g/mL at 20 °C (lit.) .科学的研究の応用
Monoamine Oxidase Inhibiting Activity
(4-Methoxyphenyl)methylamine has been studied for its monoamine oxidase inhibiting activity. Ferguson and Keller (1975) found that members of this series partially prevented reserpine-induced hypothermia in mice and inhibited monoamine oxidase in studies. The secondary amine was the most active member of this series (Ferguson & Keller, 1975).
Toxicokinetics and Analytical Toxicology
Richter et al. (2019) conducted toxicokinetic studies which are essential in clinical and forensic toxicology to understand drug–drug interactions and elimination routes. They evaluated the toxicological detectability of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), including 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine, in standard urine screening approaches by means of hyphenated mass spectrometry (Richter et al., 2019).
Potential in Melanin Biosynthesis Inhibition
(4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, which is structurally related, was investigated for its effects on melanin biosynthesis. Choi et al. (2002) found that this compound inhibited tyrosinase activity and exhibited UV-blocking effects, suggesting its potential use as a skin whitening agent (Choi et al., 2002).
Anticoccidial and Antimicrobial Activity
Compounds structurally related to (4-Methoxyphenyl)methylamine have been studied for their antimicrobial activity. Georgiadis (1976) synthesized derivatives that exhibited significant antimicrobial and anticoccidial activities, indicating the potential of these compounds in the treatment of infections and as coccidiostats (Georgiadis, 1976).
GC-MS Analysis in Forensic Studies
Awad et al. (2008) analyzed acylated derivatives of regioisomers of 2-methoxy-4-methyl-phenethylamines, which are related to (4-Methoxyphenyl)methylamine, for their use in forensic science. These analyses are critical in differentiating various substances in forensic investigations (Awad et al., 2008).
Mechanistic Study in Hydrogen Transfer
A study by Samec et al. (2006) focused on hydrogen transfer to imines from a hydroxycyclopentadienyl ruthenium hydride. Although not directly on (4-Methoxyphenyl)methylamine, this research provides insights into the reactions involving structurally similar compounds (Samec et al., 2006).
Safety And Hazards
The compound has been associated with numerous cases of severe toxicity and death. It is not intended for human or veterinary use and is for research use only.
将来の方向性
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSSOYCKZSYAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364614 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)methyl](2-phenylethyl)amine | |
CAS RN |
3241-00-7 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

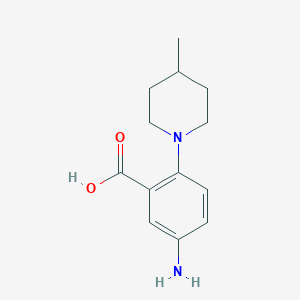
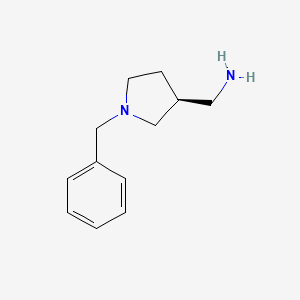
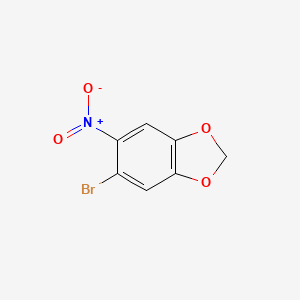
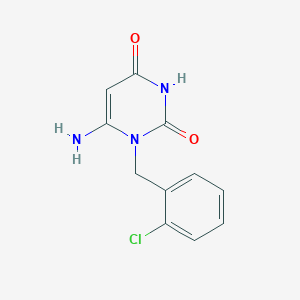
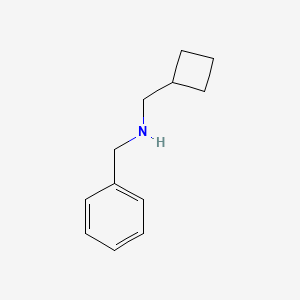
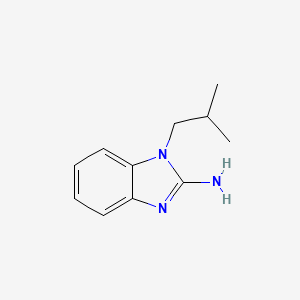
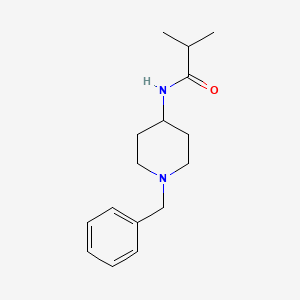
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
